molecular formula C10H16NO2P B14136614 N,N-Diethyl-P-phenylphosphonamidic acid CAS No. 88869-29-8

N,N-Diethyl-P-phenylphosphonamidic acid

Cat. No.: B14136614
CAS No.: 88869-29-8
M. Wt: 213.21 g/mol
InChI Key: URZAFFWORFCGBR-UHFFFAOYSA-N
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Description

N,N-Diethyl-P-phenylphosphonamidic acid is a chemical compound with a unique structure that includes a phosphonamidic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-P-phenylphosphonamidic acid typically involves the reaction of diethylamine with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-P-phenylphosphonamidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonamidic group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in solvents like THF or DCM.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.

Scientific Research Applications

N,N-Diethyl-P-phenylphosphonamidic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N,N-Diethyl-P-phenylphosphonamidic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl N,N-diethylphosphoramidite
  • N,N-Diethyl-phosphoramidous acid bis (1,1-dimethylethyl) ester

Uniqueness

N,N-Diethyl-P-phenylphosphonamidic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique phosphonamidic group allows for a wide range of applications in various fields.

Properties

CAS No.

88869-29-8

Molecular Formula

C10H16NO2P

Molecular Weight

213.21 g/mol

IUPAC Name

N,N-diethyl-phenylphosphonamidic acid

InChI

InChI=1S/C10H16NO2P/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13)

InChI Key

URZAFFWORFCGBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(C1=CC=CC=C1)O

Origin of Product

United States

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